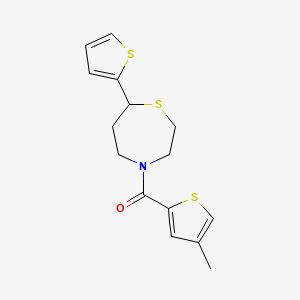

4-(4-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS3/c1-11-9-14(20-10-11)15(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9-10,13H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZAWLHSDGSQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and thiazepane intermediates, followed by their coupling under specific conditions. Common reagents might include organolithium or Grignard reagents for the formation of carbon-carbon bonds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: Conversion of thiophene rings to sulfoxides or sulfones.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of thiophene-containing compounds exhibit significant anticancer properties. The incorporation of the thiazepane ring enhances the bioactivity of these compounds by improving their interaction with biological targets. For instance, studies have shown that similar structures can inhibit key enzymes involved in cancer cell proliferation .

- Antimicrobial Properties : Compounds with thiophene and thiazepane structures have been evaluated for their antibacterial and antifungal activities. The presence of carbonyl groups in the structure is crucial for enhancing these activities, making them potential candidates for developing new antibiotics .

- Neuroprotective Agents : Heterocycles like thiazepanes are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's. Their ability to modulate cholinergic activity and inhibit amyloid-beta aggregation positions them as promising therapeutic agents .

Agricultural Applications

- Pesticidal Activity : Thiophene derivatives have been utilized in the synthesis of agrochemicals, particularly as insecticides and fungicides. The unique electronic properties imparted by the thiophene ring enhance their efficacy against various pests while maintaining low toxicity to non-target organisms .

- Herbicide Development : The structural versatility of thiophene-containing compounds allows for the design of selective herbicides that target specific weed species without affecting crop plants. This selectivity is essential for sustainable agricultural practices .

Material Science Applications

- Organic Electronics : The electrical properties of thiophene derivatives make them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Their ability to form stable thin films with good charge transport characteristics is a significant advantage in developing efficient electronic devices .

- Sensors : The sensitivity of thiophene-based materials to environmental changes has led to their use in sensor technology, particularly for detecting volatile organic compounds (VOCs) and other pollutants. Their high surface area and reactivity enhance their performance as sensing materials .

Case Study 1: Anticancer Activity

A study investigated a series of thiazepane derivatives, including those similar to 4-(4-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane, demonstrating potent inhibition of cancer cell lines through apoptosis induction mechanisms. These findings suggest that further exploration into this compound could lead to novel anticancer agents.

Case Study 2: Agricultural Efficacy

Field trials conducted on thiophene-based herbicides showed a significant reduction in weed biomass while preserving crop yield. This study highlighted the potential of such compounds in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 4-(4-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,4-thiazepane derivatives, focusing on substituents, molecular properties, and biological activities (where available).

Structural Analogues

Table 1: Structural Comparison of 1,4-Thiazepane Derivatives

Key Observations:

- Steric Considerations: The CHEMENU compound’s 2,5-difluorophenyl group at position 7 may increase steric bulk compared to the target’s smaller thiophen-2-yl group .

- Solubility: The benzodioxole substituent in the CHEMENU compound could enhance water solubility relative to purely aromatic substituents .

Biological Activity

4-(4-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that combines thiophene and thiazepane moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring fused with thiophene groups, which are known for their diverse biological activities. The presence of the methylthiophene group is significant for its electronic properties and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃OS₂ |

| Molecular Weight | 297.40 g/mol |

| CAS Number | 1797077-92-9 |

| IUPAC Name | This compound |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This is particularly relevant in cancer research where enzyme inhibitors can modulate tumor growth.

- Receptor Binding : The structural components allow for potential interactions with various receptors, influencing signaling pathways critical for cellular functions.

- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Studies

Recent studies have investigated the biological activities associated with similar thiophene-containing compounds, providing insights into the potential effects of this compound.

Case Study: Inhibition of Hypoxia-Inducible Factor (HIF)

A study demonstrated that derivatives of thiophene can inhibit HIF activity, which is crucial in cancer metabolism and response to hypoxia. These compounds showed a correlation between their chemical structure and biological activity against factor inhibiting hypoxia-inducible factor (FIH) .

Table: Biological Activities of Thiophene Derivatives

Q & A

Q. What are the key synthetic routes for synthesizing 4-(4-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane?

- Methodological Answer : The synthesis typically involves multi-step routes:

- Step 1 : Formation of the thiazepane core via cyclization of a thiol-containing precursor with an appropriate amine under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .

- Step 2 : Introduction of the 4-methylthiophene-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution, often requiring catalysts like AlCl₃ or BF₃·OEt₂ to activate the carbonyl electrophile .

- Step 3 : Functionalization of the 7-position with thiophen-2-yl using Suzuki-Miyaura coupling or Ullmann-type reactions, with Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .

Critical Parameters : Solvent polarity, reaction time (6–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur atoms .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Signals for thiophene protons (δ 6.8–7.5 ppm) and thiazepane methyl groups (δ 1.2–1.8 ppm). Carbonyl carbons appear at δ 165–175 ppm .

- X-ray Crystallography : Reveals bond angles (e.g., C-S-C ~95–105°) and planarity of the thiophene rings, critical for assessing steric hindrance .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₅H₁₃NO₂S₃) and isotopic patterns for sulfur .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound?

- Methodological Answer :

- Reaction Optimization :

Q. What are the potential biological targets and mechanisms of action for this compound?

- Methodological Answer : While direct data on this compound is limited, analogous thiazepane derivatives exhibit:

- GPCR Modulation : Fluorinated phenyl/thiophene groups interact with hydrophobic pockets in G-protein-coupled receptors (e.g., serotonin receptors) .

- Enzyme Inhibition : Thiazepane’s sulfur and nitrogen atoms chelate metal ions in enzymatic active sites (e.g., kinase or protease inhibition) .

Experimental Design : - In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Molecular Docking : Simulate binding poses with AutoDock Vina, focusing on thiophene’s π-π stacking and thiazepane’s conformational flexibility .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar thiazepane derivatives?

- Methodological Answer : Conflicting yields (e.g., 40% vs. 65% in Friedel-Crafts steps) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) reduce reactivity compared to methyl groups .

- Catalyst Purity : Commercial AlCl₃ often contains moisture; sublimed AlCl₃ improves reproducibility .

Resolution : Standardize reaction conditions (e.g., anhydrous solvents, glovebox techniques) and validate via control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.